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Drug Profile and Mechanism of Action

Samatasvir (IDX719) is a potent, pan-genotypic oral inhibitor of the hepatitis C virus (HCV) non-structural

protein 5A (NS5A) [1] [2]. NS5A is a multifunctional protein that is essential for viral replication and

assembly. In vitro studies demonstrated that Samatasvir has low picomolar efficacy (EC50s of 2-24 pM)

against HCV replicons of genotypes 1 through 5 and a high selectivity index (>5 × 10⁷), indicating potent

and specific antiviral activity [2]. Its long plasma half-life of approximately 20 hours supports a once-daily

dosing regimen [1].

Clinical Trial Design: MK-1894-005 (NCT01852604)

The primary clinical data comes from a randomized study (NCT01852604) designed to evaluate the safety,

tolerability, efficacy, and pharmacokinetics of Samatasvir in combination with other antiviral agents [3] [4].

2.1. Trial Structure and Arms The trial was divided into three distinct parts, as summarized in the table

below.

Table 1: Trial Structure and Combination Therapy Regimens
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Trial
Part

Patient Population Treatment Regimen
Treatment
Duration

Part A
& B

Treatment-naïve, GT 1b, 4, 6 Samatasvir + Simeprevir + Ribavirin

(RBV)

12 weeks

Part C Treatment-naïve or interferon/RBV-

treatment relapsed, GT 1a, 1b

Samatasvir + Simeprevir +

TMC647055/Ritonavir ± RBV

12 weeks

Key: GT, Genotype; RBV, Ribavirin; RTV, Ritonavir. [3] [4]

2.2. Key Eligibility Criteria

Inclusion Criteria: Adult participants (18-65 years) with chronic HCV Genotype 1a, 1b, 4, or 6
infection. Participants in Part C could be treatment-naïve or had relapsed after prior

interferon/ribavirin therapy [3] [4].
Exclusion Criteria: Co-infection with Hepatitis B or HIV; history or signs of decompensated liver

disease; history of hepatocellular carcinoma (HCC); Body Mass Index (BMI) >36 kg/m² [3] [4].

The workflow of the trial design is illustrated below.
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Samatasvir Trial NCT01852604: Participant Screening and Allocation

Part A & B Part C

Adults with Chronic HCV
(Genotype 1a, 1b, 4, 6)

Screening Assessment

Eligible Participant

 Meets
Inclusion/Exclusion

Excluded

 Does Not Meet
Criteria

Genotype 1b, 4, 6
Treatment-Naïve

Genotype 1a, 1b
Treatment-Naïve or Relapsed

Allocated to:
Samatasvir + Simeprevir + RBV

(12 Weeks)

Allocated to:
Samatasvir + Simeprevir +

TMC647055/Ritonavir ± RBV
(12 Weeks)

Click to download full resolution via product page

Key Preclinical and Early-Phase Data

Prior to the combination trial, the antiviral activity and safety of Samatasvir were established in earlier

studies.

3.1. Monotherapy Antiviral Activity A randomized, double-blind study evaluated Samatasvir (25-100 mg

daily) as a 3-day monotherapy in treatment-naïve patients with HCV genotypes 1-4. The results
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demonstrated its potent and rapid antiviral activity across genotypes [1].

Table 2: Antiviral Activity of Samatasvir Monotherapy (3-day treatment)

HCV Genotype Mean Maximum HCV RNA Reduction from Baseline (log₁₀ IU/mL)

1a 3.2 - 3.6

1b 3.0 - 4.3

2 Variable (activity dependent on NS5A polymorphism)

3 3.2 - 3.4

4 3.6 - 3.9

Source: [1]

3.2. In Vitro Resistance Profile In vitro resistance selection experiments identified several positions in the

NS5A protein (amino acids 28, 30, 31, 32, and 93) as potential loci for resistance mutations against

Samatasvir [2]. The activity against genotype 2 HCV was notably dependent on the baseline NS5A

polymorphism: it was active in the presence of an L31 polymorphism but showed minimal activity with an

M31 polymorphism [1].

The mechanism of action and resistance profile is summarized in the following diagram.

Samatasvir: Mechanism and Resistance

Samatasvir (IDX719) Binds HCV NS5A Protein

Inhibits Viral
Replication & Assembly

Potential Resistance Mutations NS5A Loci: 28, 30, 31, 32, 93
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Context of HCV Drug Development

To understand the trajectory of Samatasvir, it is useful to consider the broader landscape of HCV drug

development. A 2016 analysis found that the cumulative success rate for an HCV drug to progress from

Phase I to FDA approval was about 20%, which was double the historical industry average for all disease

areas [5]. This highlights a promising yet highly competitive environment.

While the specific SVR12 (sustained virological response 12 weeks post-treatment) results for the

Samatasvir trial (NCT01852604) were not available in the search results, the clinical development of

Samatasvir appears to have been discontinued. Current HCV research has moved towards other

combination therapies. For example, a 2025 press release reported on a Phase 2 study of a different regimen

(bemnifosbuvir and ruzasvir) achieving a 98% SVR12 rate with an 8-week treatment duration [6].

Conclusion and Protocol Summary

The clinical trial design for Samatasvir exemplified the DAA combination therapy approach that became

standard for curing HCV. The protocol for NCT01852604 was methodically structured to evaluate the safety

and efficacy of a pan-genotypic NS5A inhibitor in combination with a protease inhibitor (Simeprevir) and a

polymerase inhibitor (TMC647055), with ritonavir boosting, across multiple genotypes and patient

populations. Although Samatasvir itself demonstrated potent in vitro and early clinical activity, its

development was likely superseded by other agents that achieved high cure rates with shorter treatment

durations and improved drug profiles.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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